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molecular formula C7H5Br2Cl B2796846 2-Bromo-1-(bromomethyl)-4-chlorobenzene CAS No. 33924-45-7

2-Bromo-1-(bromomethyl)-4-chlorobenzene

Cat. No. B2796846
M. Wt: 284.38
InChI Key: KZIGUGMFQVNQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07276567B2

Procedure details

In a 500 ml three-necked round-bottom flask equipped with a reflux condenser, thermometer, dropping funnel with pressure-equalizing, magnetic stirring bar and containing 164 g (0.80 mol) of 2-bromo-4-chlorotoluene, 41.3 ml (128 g, 0.80 mmol) of bromine was added dropwise under exposure to a 500 W lamp for 3 hours at 190° C. The resulting mixture was cooled to room temperature. Fractional distillation gave colorless liquid, b.p. 111-115° C./7 mm Hg. Yield 182 g (80%).
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
41.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Br:10]Br>>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][Br:10]

Inputs

Step One
Name
Quantity
164 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)C
Name
Quantity
41.3 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml three-necked round-bottom flask equipped with a reflux condenser
ADDITION
Type
ADDITION
Details
was added dropwise under exposure to a 500 W lamp for 3 hours at 190° C
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation
CUSTOM
Type
CUSTOM
Details
gave colorless liquid, b.p. 111-115° C./7 mm Hg

Outcomes

Product
Name
Type
Smiles
BrC1=C(CBr)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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